molecular formula C12H15NO2S B1462655 (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1158106-91-2

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B1462655
CAS No.: 1158106-91-2
M. Wt: 237.32 g/mol
InChI Key: BHEZBSHGSVJGKH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperidine ring, a thiophene ring, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation reactions involving an aldehyde and a ketone.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

    (2E)-1-(3-hydroxypiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-1-(3-hydroxypiperidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness:

  • The presence of the thiophene ring in (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(E)-1-(3-hydroxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-10-3-1-7-13(9-10)12(15)6-5-11-4-2-8-16-11/h2,4-6,8,10,14H,1,3,7,9H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEZBSHGSVJGKH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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